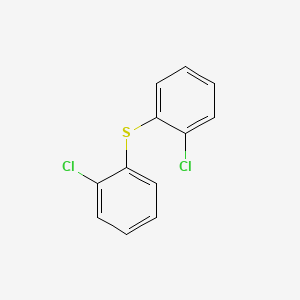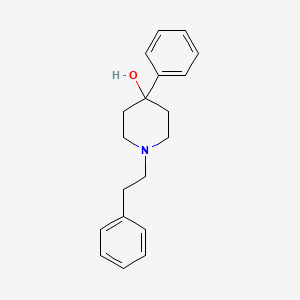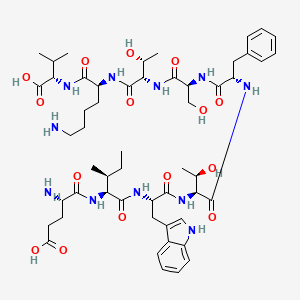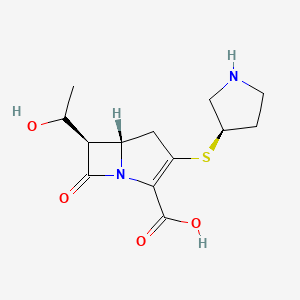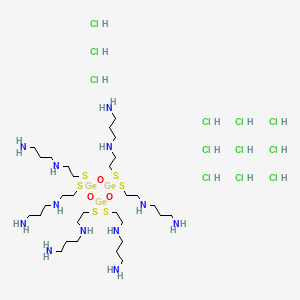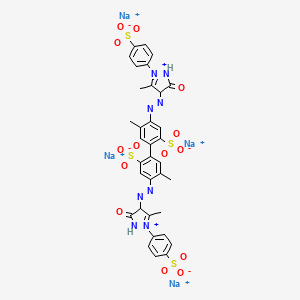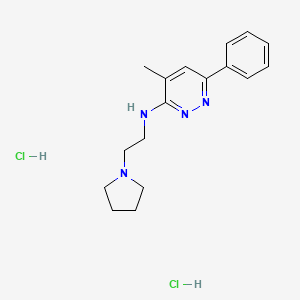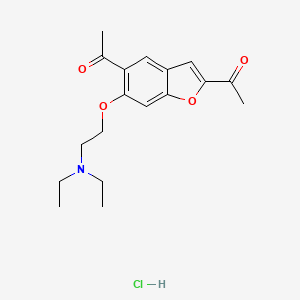
3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinedione core, which is a five-membered lactam ring, substituted with a 3-chlorophenyl group and a 6-methyl-2-pyridinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione typically involves the following steps:
Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Substitution Reactions: The 3-chlorophenyl and 6-methyl-2-pyridinyl groups are introduced through substitution reactions. These reactions often require the use of appropriate halogenated precursors and catalysts to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reaction time.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated precursors and catalysts like palladium or platinum are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chlorophenyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione: Similar structure but lacks the methyl group on the pyridine ring.
3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-piperidinedione: Similar structure but with a piperidinedione core instead of a pyrrolidinedione core.
Uniqueness
3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione is unique due to its specific substitution pattern and the presence of both a chlorophenyl and a methylpyridinyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
132459-06-4 |
|---|---|
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-4-2-7-14(18-10)19-15(20)9-13(16(19)21)11-5-3-6-12(17)8-11/h2-8,13H,9H2,1H3 |
Clé InChI |
RBGPTUWMJRJHTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


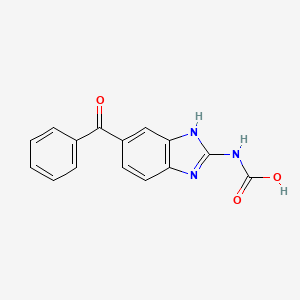
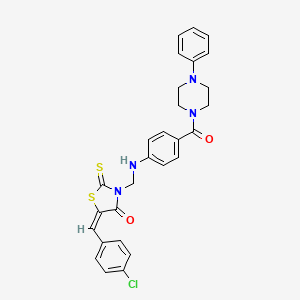
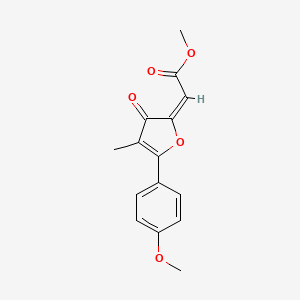
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
